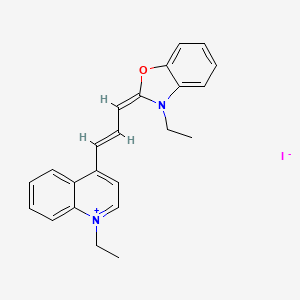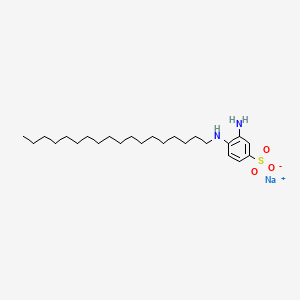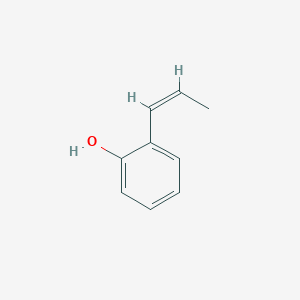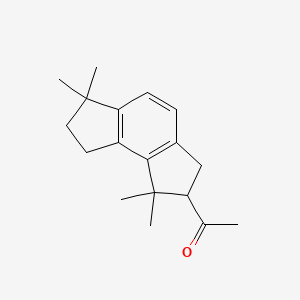
1-(1,2,3,6,7,8-Hexahydro-1,1,6,6-tetramethyl-as-indacenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,2,3,6,7,8-Hexahydro-1,1,6,6-tetramethyl-as-indacenyl)ethanone is a chemical compound known for its unique structure and properties. It is often used in various industrial and scientific applications due to its stability and reactivity. The compound is characterized by its hexahydro structure and multiple methyl groups, which contribute to its distinct chemical behavior.
Méthodes De Préparation
The synthesis of 1-(1,2,3,6,7,8-Hexahydro-1,1,6,6-tetramethyl-as-indacenyl)ethanone typically involves several steps:
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a series of organic reactions, including cyclization and methylation processes. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve large-scale reactors and continuous flow systems to ensure consistent quality and yield. The process often includes purification steps to remove any impurities and achieve the desired product specifications.
Analyse Des Réactions Chimiques
1-(1,2,3,6,7,8-Hexahydro-1,1,6,6-tetramethyl-as-indacenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms, depending on the reagents and conditions used.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, often using specific catalysts to direct the reaction.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. Reaction conditions vary based on the desired outcome, including temperature, pressure, and solvent choice.
Major Products: The major products formed from these reactions depend on the specific reaction pathway, but they often include various derivatives of the original compound with modified functional groups.
Applications De Recherche Scientifique
1-(1,2,3,6,7,8-Hexahydro-1,1,6,6-tetramethyl-as-indacenyl)ethanone has several applications in scientific research:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methods.
Biology: The compound can be used in biochemical studies to investigate its interactions with biological molecules and its potential effects on biological systems.
Medicine: Research into the compound’s potential therapeutic applications is ongoing, with studies exploring its effects on various biological targets and pathways.
Industry: In industrial applications, the compound is used in the production of fragrances, flavors, and other specialty chemicals due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 1-(1,2,3,6,7,8-Hexahydro-1,1,6,6-tetramethyl-as-indacenyl)ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity and leading to various biological effects.
Pathways Involved: The exact pathways affected by the compound depend on its specific interactions with molecular targets. These pathways can include metabolic processes, signal transduction pathways, and other cellular functions.
Comparaison Avec Des Composés Similaires
1-(1,2,3,6,7,8-Hexahydro-1,1,6,6-tetramethyl-as-indacenyl)ethanone can be compared with other similar compounds to highlight its uniqueness:
Uniqueness: The unique arrangement of methyl groups and the hexahydro structure of this compound contribute to its distinct chemical properties and reactivity, setting it apart from other similar compounds.
Propriétés
Numéro CAS |
97999-30-9 |
|---|---|
Formule moléculaire |
C18H24O |
Poids moléculaire |
256.4 g/mol |
Nom IUPAC |
1-(1,1,6,6-tetramethyl-2,3,7,8-tetrahydro-as-indacen-2-yl)ethanone |
InChI |
InChI=1S/C18H24O/c1-11(19)15-10-12-6-7-14-13(8-9-17(14,2)3)16(12)18(15,4)5/h6-7,15H,8-10H2,1-5H3 |
Clé InChI |
PZXHOXNRFTUGLH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1CC2=C(C1(C)C)C3=C(C=C2)C(CC3)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








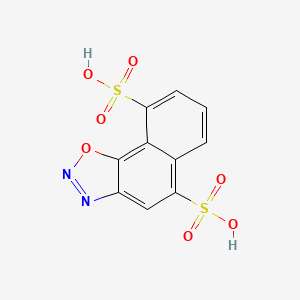
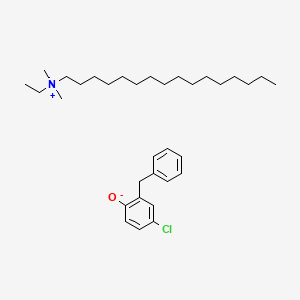
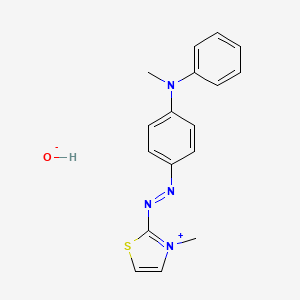

![1-Aminopropan-2-ol;6-[benzenesulfonyl(methyl)amino]hexanoic acid](/img/structure/B15178706.png)
